- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,
Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

953421-74-4 structure
Nom du produit:4-Bromo-1,7-dichloro-isoquinoline
Numéro CAS:953421-74-4
Le MF:C9H4BrCl2N
Mégawatts:276.944759368896
MDL:MFCD20528290
CID:2106979
PubChem ID:57590885
4-Bromo-1,7-dichloro-isoquinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 4-bromo-1,7-dichloroIsoquinoline
- Isoquinoline, 4-broMo-1,7-dichloro-
- 4-Bromo-1,7-dichloro-isoquinoline
- MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Isoquinoline,4-bromo-1,7-dichloro-
- 4-Bromo-1,7-dichloroisoquinoline (ACI)
- F52293
- EN300-397941
- 953421-74-4
- DA-00240
- AKOS037644202
- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester
- SCHEMBL2617537
- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- MFCD20528290
- 194934-98-0
- AS-48660
- SB40214
- CS-M1530
-
- MDL: MFCD20528290
- Piscine à noyau: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H
- La clé Inchi: MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Sourire: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1
Propriétés calculées
- Qualité précise: 274.89042g/mol
- Masse isotopique unique: 274.89042g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 191
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 12.9
- Le xlogp3: 4.4
4-Bromo-1,7-dichloro-isoquinoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A879456-1g |
4-Bromo-1,7-dichloroisoquinoline |
953421-74-4 | 97% | 1g |
$399.0 | 2025-02-21 | |
TRC | B699415-5mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 5mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D969097-500mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 95% | 500mg |
$610 | 2024-07-28 | |
abcr | AB512626-100mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€402.00 | 2025-02-19 | |
Enamine | EN300-397941-10.0g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 10g |
$5837.0 | 2023-05-29 | ||
abcr | AB512626-100 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€418.40 | 2023-06-14 | |
TRC | B699415-50mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 50mg |
$ 356.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 95% | 5g |
$1810 | 2023-09-07 | |
abcr | AB512626-250 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 250mg |
€610.50 | 2023-06-14 | |
Enamine | EN300-397941-0.5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 0.5g |
$1302.0 | 2023-05-29 |
4-Bromo-1,7-dichloro-isoquinoline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Référence
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
Référence
- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
Référence
- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
Référence
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
Référence
- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus InfectionJournal of Medicinal Chemistry, 2014, 57(5), 1730-1752,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
Référence
- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
4-Bromo-1,7-dichloro-isoquinoline Raw materials
4-Bromo-1,7-dichloro-isoquinoline Preparation Products
4-Bromo-1,7-dichloro-isoquinoline Littérature connexe
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:953421-74-4)4-Bromo-1,7-dichloro-isoquinoline

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):259.0/808.0